molecular formula C6H3BrFNaO B175343 Sodium 4-bromo-2-fluorophenolate CAS No. 154868-20-9

Sodium 4-bromo-2-fluorophenolate

Cat. No.: B175343
CAS No.: 154868-20-9
M. Wt: 212.98 g/mol
InChI Key: JWCYAMCEOQBFML-UHFFFAOYSA-M
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Description

Sodium 4-bromo-2-fluorophenolate is a chemical compound with the molecular formula C₆H₃BrFNaO. It is a phenolate derivative, characterized by the presence of bromine and fluorine substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-bromo-2-fluorophenolate can be synthesized through the reaction of 4-bromo-2-fluorophenol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the phenol group is deprotonated by the sodium hydroxide, forming the sodium phenolate salt. The reaction can be represented as follows:

C6H3BrF(OH)+NaOHC6H3BrF(ONa)+H2O\text{C}_6\text{H}_3\text{BrF(OH)} + \text{NaOH} \rightarrow \text{C}_6\text{H}_3\text{BrF(ONa)} + \text{H}_2\text{O} C6​H3​BrF(OH)+NaOH→C6​H3​BrF(ONa)+H2​O

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The phenolate group can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

Scientific Research Applications

Sodium 4-bromo-2-fluorophenolate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-bromo-2-fluorophenolate involves its interaction with molecular targets, such as enzymes or receptors. The phenolate group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity, leading to its observed effects.

Comparison with Similar Compounds

  • Sodium 4-bromo-2-chlorophenolate
  • Sodium 4-bromo-2-iodophenolate
  • Sodium 4-chloro-2-fluorophenolate

Comparison: Sodium 4-bromo-2-fluorophenolate is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric properties. Compared to its analogs, such as sodium 4-bromo-2-chlorophenolate, the fluorine atom in this compound provides higher electronegativity, potentially leading to different reactivity and interaction profiles .

Properties

IUPAC Name

sodium;4-bromo-2-fluorophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO.Na/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCYAMCEOQBFML-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635433
Record name Sodium 4-bromo-2-fluorophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154868-20-9
Record name Sodium 4-bromo-2-fluorophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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